molecular formula C20H16N2OS B5614693 N-(4-benzoylphenyl)-N'-phenylthiourea

N-(4-benzoylphenyl)-N'-phenylthiourea

Cat. No. B5614693
M. Wt: 332.4 g/mol
InChI Key: WWAKLNWATXCRJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(4-benzoylphenyl)-N'-phenylthiourea and related compounds typically involves reactions of benzoyl derivatives with phenyl isothiocyanates in various conditions. For example, the synthesis of 1-benzyl-3-furoyl-1-phenylthiourea, a related compound, was carried out using vibrational spectroscopy, multinuclear NMR, and elemental analysis (Lestard et al., 2015). Another study describes the reaction of ethyl benzoylpyruvate with phenyl isothiocyanate in an alkaline medium to yield a thiophene derivative (Kabirifard et al., 2015).

Molecular Structure Analysis

The molecular structure of N-(4-benzoylphenyl)-N'-phenylthiourea has been determined using techniques such as X-ray diffraction and density functional theory (DFT) calculations. The studies indicate a U-shape conformation with CO and CS double bonds in anticlinal geometry, often influenced by the substitution degree on the thiourea core (Lestard et al., 2015).

Chemical Reactions and Properties

N-(4-benzoylphenyl)-N'-phenylthiourea derivatives exhibit various chemical reactions, forming different heterocyclic compounds upon interaction with primary aromatic amines and other nucleophiles. For instance, 4-benzoyl-5-phenylamino-2,3-dihydrothiophene-2,3-dione reacts with different N, N′- and N, O-dinucleophiles to form diverse heterocyclic compounds (Kabirifard et al., 2015).

Physical Properties Analysis

The physical properties of N-(4-benzoylphenyl)-N'-phenylthiourea derivatives, such as melting points, solubility, and crystal structures, have been characterized using methods like melting point determination, solubility tests, and X-ray diffraction analysis. For example, new acylthiourea derivatives were characterized by their melting point and solubility, and their structures were identified using elemental analysis, NMR, and IR spectral data (Limban et al., 2011).

Chemical Properties Analysis

N-(4-benzoylphenyl)-N'-phenylthiourea derivatives exhibit various chemical properties, including reactivity with different nucleophiles and the ability to form stable intramolecular hydrogen bonds. These properties have been studied using spectroscopic techniques and theoretical calculations. For instance, the molecular electrostatic potential map and non-linear optical behavior of related compounds have been investigated (Lestard et al., 2015).

Future Directions

Photoreactive poly-N-(4-benzoylphenyl)methacrylamide-based nanoparticles show promising photoreactivity with non-functional parylene C coatings, offering potential for covalent attachment and enhanced photoreactivity in various applications .

properties

IUPAC Name

1-(4-benzoylphenyl)-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2OS/c23-19(15-7-3-1-4-8-15)16-11-13-18(14-12-16)22-20(24)21-17-9-5-2-6-10-17/h1-14H,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWAKLNWATXCRJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=S)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.